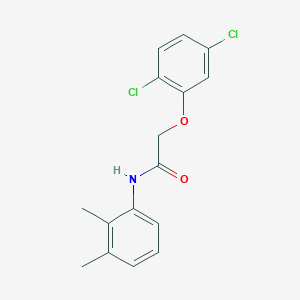
2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide involves intricate procedures that yield these compounds with high specificity. One study describes the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting a method involving stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions, which is similar in methodology to the synthesis of the compound of interest (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of related acetamides reveals specific conformational characteristics, such as the syn or anti orientation of N—H bonds to substituents on the aromatic ring. For instance, in 2,2-dichloro-N-(3,4-dimethylphenyl)acetamide, the N—H bond is syn to the 3-methyl substituent, indicating how substituents affect molecular conformation. This insight into the structure aids in understanding the physical and chemical properties of the compound (Gowda et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of acetamides, including 2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide, can be inferred from studies on similar compounds. For example, the synthesis and reaction conditions of N-phenyl-2,2-di(4-chlorophenoxy)acetamide offer insights into the reactivity of chlorophenoxy acetamides under various conditions, such as the influence of reaction temperature and time on yield, which can be relevant for understanding the chemical behavior of the compound (Tao Jian-wei, 2009).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, of compounds structurally similar to 2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide, are crucial for understanding its physical behavior. Studies on the crystal structure and hydrogen bonding patterns provide insights into the solid-state properties, which are essential for the material's application in various fields (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, stability under various conditions, and interaction with biological molecules, can be studied through experimental and computational methods. Research on similar acetamides provides a foundation for understanding the intrinsic chemical behavior of 2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide, including its potential interactions and stability profiles (Arjunan et al., 2012).
Scientific Research Applications
Characterization and Structural Analysis
2-(2,5-Dichlorophenoxy)-N-(2,3-Dimethylphenyl)acetamide and its derivatives are primarily researched for their potential in various fields including pesticide development and environmental monitoring. These compounds have been characterized through X-ray powder diffraction to understand their crystalline structures, which is crucial for their application in developing effective pesticides. For instance, derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized, revealing new diffraction data that supports their potential use in pesticide formulations (Olszewska, Tarasiuk, & Pikus, 2009). Similarly, derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been examined for their structural properties to assess their suitability as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Environmental and Biological Applications
The compound and its derivatives are also explored for environmental and biological applications. A new fluorescent probe derived from a similar structure has been developed for sensitive detection of carbonyl compounds in water samples, illustrating the compound's utility in environmental monitoring. This probe enables trace measurement of aldehydes and ketones, demonstrating an evolution in the methodology for environmental analysis and showcasing the compound's adaptability in practical applications (Houdier, Perrier, Defrancq, & Legrand, 2000).
Anticancer and Anticonvulsant Research
In the realm of medicinal chemistry, derivatives of 2-(2,5-Dichlorophenoxy)-N-(2,3-Dimethylphenyl)acetamide are investigated for their anticancer properties. A specific study synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting its potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor. This research not only provides insights into the compound's therapeutic potential but also underscores the importance of structural analysis in drug development (Sharma et al., 2018). Additionally, certain derivatives have shown anticonvulsant activity, indicating their potential in developing treatments for epilepsy and related disorders (Pękala et al., 2011).
properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-4-3-5-14(11(10)2)19-16(20)9-21-15-8-12(17)6-7-13(15)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLIJEPXNCXSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)
![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)

![3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5579516.png)
![5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5579524.png)
![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)

![[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol](/img/structure/B5579544.png)
![ethyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5579546.png)



![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)
